molecular formula C26H22N2O4 B11533178 (2E,2'E)-N,N'-(1,3-benzodioxol-5-ylmethanediyl)bis(3-phenylprop-2-enamide)

(2E,2'E)-N,N'-(1,3-benzodioxol-5-ylmethanediyl)bis(3-phenylprop-2-enamide)

Cat. No.: B11533178
M. Wt: 426.5 g/mol
InChI Key: IIYNYKDEONHFKK-JOBJLJCHSA-N
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Description

(2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)[(2E)-3-PHENYLPROP-2-ENAMIDO]METHYL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, phenylprop-2-enamide groups, and phenylprop-2-enamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)[(2E)-3-PHENYLPROP-2-ENAMIDO]METHYL]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining benzodioxole derivatives with phenylprop-2-enamide under acidic or basic conditions.

    Amidation Reactions: Reacting amines with carboxylic acids or their derivatives to form amide bonds.

    Catalytic Reactions: Utilizing catalysts such as palladium or platinum to facilitate the formation of complex structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)[(2E)-3-PHENYLPROP-2-ENAMIDO]METHYL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)[(2E)-3-PHENYLPROP-2-ENAMIDO]METHYL]-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)[(2E)-3-PHENYLPROP-2-ENAMIDO]METHYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • (2Z)-2-Butenedioic acid compound with (2R)-1-benzyl-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2-piperidinecarboxamide

Uniqueness

(2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)[(2E)-3-PHENYLPROP-2-ENAMIDO]METHYL]-3-PHENYLPROP-2-ENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzodioxole and phenylprop-2-enamide groups sets it apart from other similar compounds, making it a valuable subject for research and application.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(E)-N-[1,3-benzodioxol-5-yl-[[(E)-3-phenylprop-2-enoyl]amino]methyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C26H22N2O4/c29-24(15-11-19-7-3-1-4-8-19)27-26(21-13-14-22-23(17-21)32-18-31-22)28-25(30)16-12-20-9-5-2-6-10-20/h1-17,26H,18H2,(H,27,29)(H,28,30)/b15-11+,16-12+

InChI Key

IIYNYKDEONHFKK-JOBJLJCHSA-N

Isomeric SMILES

C1OC2=C(O1)C=CC(=C2)C(NC(=O)/C=C/C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(NC(=O)C=CC3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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